molecular formula C₄₂H₅₆N₄O₇S₂ B1663809 Cenicriviroc mesylate CAS No. 497223-28-6

Cenicriviroc mesylate

Katalognummer B1663809
CAS-Nummer: 497223-28-6
Molekulargewicht: 793.1 g/mol
InChI-Schlüssel: IXPBPUPDRDCRSY-YLZLUMLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cenicriviroc mesylate (CVC) is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2) in phase 2b development as an entry inhibitor for HIV-1 infection treatment . It is a weak base exhibiting BCS IV characteristics with a highly pH-dependent solubility profile . It also inhibits both HIV-1 and HIV-2, and displays potent anti-inflammatory and anti-infective activity .


Molecular Structure Analysis

Cenicriviroc mesylate has a molecular formula of C42H56N4O7S2 . It belongs to the class of organic compounds known as benzazocines . These are organic compounds containing the benzazocine ring system, which consists of a benzene ring bound to an azocine ring .


Physical And Chemical Properties Analysis

Cenicriviroc mesylate has a molecular weight of 793.1 g/mol . It is a weak base exhibiting BCS IV characteristics with a highly pH-dependent solubility profile .

Wissenschaftliche Forschungsanwendungen

Nonalcoholic Steatohepatitis (NASH)

  • Application Summary: Cenicriviroc is a novel oral antagonist of CC-motif chemokine receptors 2 and 5 (CCR2/5) which have demonstrated expression on circulating monocytes and Kupffer cells . Preclinical models have confirmed that CCR2/5 antagonism may block fat accumulation and Kupffer cell activation and disrupt monocyte/macrophage recruitment and hepatic stellate cell activation responsible for fibrogenesis .
  • Methods of Application: The drug was administered orally in clinical trials . The phase III AURORA study was a randomized, double-blind, placebo-controlled study of patients with NASH and stage 2/3 liver fibrosis .

Peripheral Neuropathy

  • Application Summary: Cenicriviroc has been studied for its effects on pain-related behaviors, neuroimmune processes, and the efficacy of opioids in rats after chronic constriction injury (CCI) of the sciatic nerve .
  • Methods of Application: The study involved repeated intrathecal injections of cenicriviroc . Changes in the activation/influx of glial and immune cells and the expression level of CCR2, CCR5, and important pronociceptive cytokines in the spinal cord and dorsal root ganglia (DRG) were studied .
  • Results: Cenicriviroc alleviated hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury . It also enhanced the analgesic effects of morphine and buprenorphine in neuropathic rats .

HIV

  • Application Summary: Cenicriviroc is an experimental drug candidate for the treatment of HIV infection . It functions as an entry inhibitor which prevents the virus from entering into a human cell .
  • Methods of Application: The drug was administered orally in clinical trials .
  • Results: HIV-infected patients taking cenicriviroc had significant reductions in viral load, with the effect persisting up to two weeks after discontinuation of treatment .

Cancer

  • Application Summary: Cenicriviroc has been studied for its potential role in cancer treatment . It is thought to inhibit the migration of monocytes and lymphocytes, which could have implications for the extent of cell necrosis in cancer .
  • Methods of Application: The drug was used to inhibit the CCR2 receptor in a study involving mouse colorectal cancer .
  • Results: The study suggested that Cenicriviroc may have a role in downregulating CCR2_CCL2, potentially impacting the progression of colorectal cancer .

Cardiovascular Diseases

  • Application Summary: Cenicriviroc is being studied for its potential to reduce respiratory and cardiovascular organ failures related to COVID-19 . It is also being evaluated for its effects on arterial inflammation in people living with HIV .
  • Methods of Application: The drug is being tested in clinical trials .
  • Results: The results of these trials are not yet available .

Liver Diseases

  • Application Summary: Cenicriviroc has been studied for its potential role in treating liver diseases . It is thought to inhibit the migration of monocytes and lymphocytes, which could have implications for the extent of hepatocyte necrosis in liver diseases .
  • Methods of Application: The drug was used to inhibit the CCR2 receptor in a study involving acute liver injury .
  • Results: The study suggested that Cenicriviroc may reduce the number of monocyte-derived macrophages in acutely injured livers, potentially reducing inflammatory macrophages in conditions of liver disease .

Kidney Fibrosis

  • Application Summary: Cenicriviroc has been studied for its potential role in treating kidney fibrosis . It is thought to inhibit the migration of monocytes and lymphocytes, which could have implications for the extent of cell necrosis in kidney diseases .
  • Methods of Application: The drug was used to inhibit the CCR2 receptor in a study involving animal models of liver and kidney fibrosis .
  • Results: The study suggested that Cenicriviroc may have a role in downregulating CCR2_CCL2, potentially impacting the progression of kidney fibrosis .

Diabetes

  • Application Summary: Cenicriviroc has been studied for its potential role in treating diabetes . It is thought to inhibit the migration of monocytes and lymphocytes, which could have implications for the extent of cell necrosis in diabetes .
  • Methods of Application: The drug was used to inhibit the CCR2 receptor in a study involving patients with diabetes .
  • Results: The study suggested that Cenicriviroc may have a role in downregulating CCR2_CCL2, potentially impacting the progression of diabetes .

Obesity

  • Application Summary: Cenicriviroc has been studied for its potential role in treating obesity . It is thought to inhibit the migration of monocytes and lymphocytes, which could have implications for the extent of cell necrosis in obesity .
  • Methods of Application: The drug was used to inhibit the CCR2 receptor in a study involving patients with obesity .
  • Results: The study suggested that Cenicriviroc may have a role in downregulating CCR2_CCL2, potentially impacting the progression of obesity .

Safety And Hazards

Most adverse events reported in studies were mild to moderate in severity. The most frequent events were rash, fatigue, and dizziness .

Zukünftige Richtungen

Cenicriviroc is currently under clinical trials for the treatment of nonalcoholic steatohepatitis with fibrosis . It is anticipated that with improved understanding of NASH pathogenesis and critical endpoints, efficient pharmacotherapeutics will be available for the treatment of NASH with an acceptable safety profile .

Eigenschaften

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPBPUPDRDCRSY-YLZLUMLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenicriviroc mesylate

CAS RN

497223-28-6
Record name Cenicriviroc mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENICRIVIROC MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide (100 mg) in ethyl acetate (4 ml) was added dropwise a solution of methanesulfonic acid (9.31 μl) in ethyl acetate (2 ml) with vigorous stirring, after which the mixture was stirred under light shielding overnight. The precipitated crystals were filtered, and further washed with ethyl acetate (5 ml), followed by drying under reduced pressure. The resulting crystals were recrystallized from 2-butanone (4 ml) to give (−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate (88.4 mg) as yellow crystals (Compound 14).
Name
(−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
9.31 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
(−)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc mesylate
Reactant of Route 2
Reactant of Route 2
Cenicriviroc mesylate
Reactant of Route 3
Reactant of Route 3
Cenicriviroc mesylate
Reactant of Route 4
Reactant of Route 4
Cenicriviroc mesylate
Reactant of Route 5
Cenicriviroc mesylate
Reactant of Route 6
Reactant of Route 6
Cenicriviroc mesylate

Citations

For This Compound
40
Citations
C Reviriego - Drugs of the Future, 2011 - access.portico.org
The prognosis for patients suffering from HIV-1 infection has improved since the introduction of highly active antiretroviral therapy. However, as the emergence of multidrug-resistant …
Number of citations: 2 access.portico.org
MM Menning, SM Dalziel - Molecular pharmaceutics, 2013 - ACS Publications
Cenicriviroc mesylate (CVC) is a potent dual antagonist of CC chemokine receptor type 5 (CCR5) and CC chemokine receptor type 2 (CCR2) in phase 2b development as an entry …
Number of citations: 23 pubs.acs.org
Z Temesgen - Drugs of the Future, 2010 - access.portico.org
… and tolerability of cenicriviroc mesylate were evaluated in a … 25, 50 or 75 mg cenicriviroc mesylate or placebo for 10 days. … doses of 100 and 150 mg once daily of cenicriviroc mesylate. …
Number of citations: 4 access.portico.org
Z Temesgen - Drugs of the Future, 2010 - access.portico.org
… Cenicriviroc mesylate (TBR-652) Cenicriviroc mesylate is an investigational chemokine receptor CCR5 antagonist that also has activity against CCR2. CCR2 is a chemokine receptor …
Number of citations: 1 access.portico.org
M pH Modification - 2013 - pdfs.semanticscholar.org
… and Process Development for Crystalline Cenicriviroc Mesylate, a BCS IV Compoun … Formulation and Process Development for Crystalline Cenicriviroc Mesylate, a BCS IV Compound …
Number of citations: 0 pdfs.semanticscholar.org
OM Klibanov, SH Williams, CA Iler - Curr Opin Investig Drugs, 2010 - researchgate.net
… with WO-03014105), stable oral microemulsion formulations of the mesylate salt (WO-2005089714), oral oil-based formulations with an elevated content of cenicriviroc mesylate (WO-…
Number of citations: 65 www.researchgate.net
E Lefebvre, G Moyle, R Reshef, LP Richman… - PloS one, 2016 - journals.plos.org
… CVC is cenicriviroc mesylate, provided by Tobira Therapeutics, Inc., USA. The vehicle control used in all in vivo studies was 0.5% [w/v] methylcellulose + 1% Tween ® -80 (pH ~1.3). …
Number of citations: 313 journals.plos.org
E Lefebvre, M Gottwald, K Lasseter… - Clinical and …, 2016 - Wiley Online Library
Cenicriviroc, a dual CCR2/CCR5 antagonist, is being evaluated for treatment of nonalcoholic steatohepatitis and liver fibrosis (CENTAUR; NCT02217475). As it is metabolized by the …
Number of citations: 64 ascpt.onlinelibrary.wiley.com
B Searle - Drugs of the Future, 2013 - access.portico.org
… A brief summary of the viral entry inhibitor cenicriviroc mesylate, a dual chemokine CCR5/CCR2 antagonist, was also presented. A … Cenicriviroc mesylate …
Number of citations: 2 access.portico.org
S Friedman, A Sanyal, Z Goodman, E Lefebvre… - Contemporary clinical …, 2016 - Elsevier
Background Non-alcoholic steatohepatitis (NASH) is often accompanied by liver fibrosis, which can progress to cirrhosis; CC chemokine receptors type 2 and 5 (CCR2/CCR5), which …
Number of citations: 224 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.